2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring, a sulfonyl group, and an oxazole ring, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperidine and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid
Uniqueness
2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C24H26N4O3S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H26N4O3S/c1-18-12-15-28(16-13-18)32(29,30)21-9-7-20(8-10-21)23-27-22(17-25)24(31-23)26-14-11-19-5-3-2-4-6-19/h2-10,18,26H,11-16H2,1H3 |
InChI Key |
VSZNQIZFPSCHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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